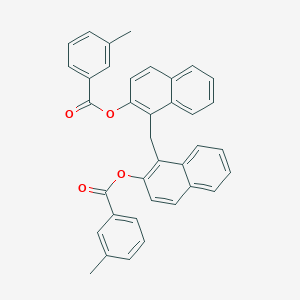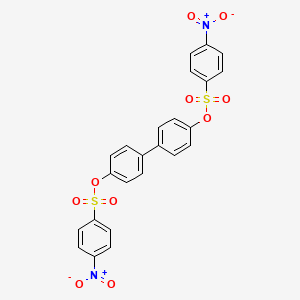![molecular formula C27H22FN3O5S B14921456 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14921456.png)
2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenoxy group, and a fluorophenylacetamide moiety
Preparation Methods
The synthesis of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the thiazolidinone ring. The synthetic route typically includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate compound with a fluorophenylacetamide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and fluorophenylacetamide moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
Thiazolidinone Derivatives: These compounds share the thiazolidinone ring structure and may have similar biological activities.
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and may have similar chemical properties.
The uniqueness of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]-N~1~-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22FN3O5S |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H22FN3O5S/c1-17-2-8-20(9-3-17)29-24(32)15-31-26(34)23(37-27(31)35)14-18-4-12-22(13-5-18)36-16-25(33)30-21-10-6-19(28)7-11-21/h2-14H,15-16H2,1H3,(H,29,32)(H,30,33)/b23-14+ |
InChI Key |
HZWVFROHHUQLHF-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![1-Oxo-1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}butan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B14921382.png)
![Methyl 1-(butan-2-yl)-4-oxo-7-(pyridin-3-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14921386.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B14921407.png)
![1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14921414.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B14921417.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14921429.png)
![(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B14921433.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B14921441.png)

![N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14921461.png)
![2-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14921462.png)
![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B14921464.png)
